3-Bromoisoquinolin-5-amine

Overview

Description

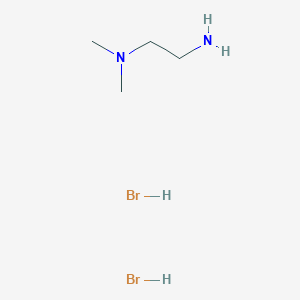

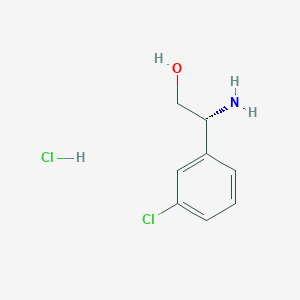

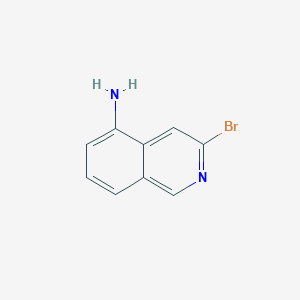

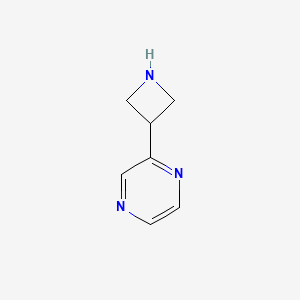

3-Bromoisoquinolin-5-amine is a chemical compound with the CAS Number: 1260860-64-7 . It has a molecular weight of 223.07 and its IUPAC name is 3-bromo-5-isoquinolinamine . It is a solid substance stored at an inert atmosphere, 2-8°C .

Molecular Structure Analysis

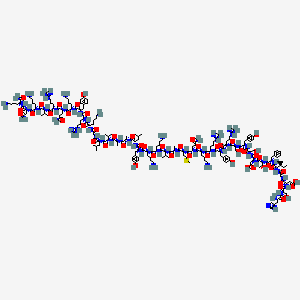

The InChI code for 3-Bromoisoquinolin-5-amine is 1S/C9H7BrN2/c10-9-4-7-6 (5-12-9)2-1-3-8 (7)11/h1-5H,11H2 . This indicates that the molecule consists of a bromine atom attached to the third carbon of an isoquinoline ring, and an amine group attached to the fifth carbon of the ring .Physical And Chemical Properties Analysis

3-Bromoisoquinolin-5-amine is a solid substance . It has a boiling point of 396.2±27.0°C at 760 mmHg .Scientific Research Applications

Chemical Synthesis and Mechanisms

Nucleophilic Substitution Reactions : 3-Bromoisoquinolin-5-amine undergoes nucleophilic substitution reactions. For instance, Sanders et al. (2010) demonstrated that 3-bromoisoquinoline reacts with potassium amide in liquid ammonia to form amino derivatives, partially following the SN(ANRORC) mechanism. This highlights its role in synthesis reactions involving amination processes (Sanders, Dijk, & Hertog, 2010).

Synthesis of Fluorescent Compounds : Balog et al. (2013) explored the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines from 1-bromoisoquinolin-3-amines, indicating its potential in creating novel fluorescent materials (Balog, Riedl, & Hajos, 2013).

Pharmaceutical and Medicinal Chemistry

Cytotoxicity Studies : Tsotinis et al. (2007) synthesized C4-substituted isoquinolines from 4-bromoisoquinoline, assessing their cytotoxicity in tumor cell lines. This suggests the potential of 3-Bromoisoquinolin-5-amine derivatives in oncological research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Synthesis of Bioactive Molecules : Balog et al. (2011) modified 3-amino and 3-hydroxyisoquinolines, including brominated derivatives, to produce new fluorescent molecules. These compounds may have potential bioactive properties (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011).

Material Science and Organic Chemistry

Formation of Complex Organic Compounds : Lin et al. (2012) established a three-component reaction involving o-bromobenzaldehyde, terminal alkynes, and tert-butyl amine. This demonstrates the application of 3-Bromoisoquinolin-5-amine in complex organic synthesis processes (Lin, Wu, Huang, & Yang, 2012).

Catalytic Reactions : Research by Wen et al. (2015) on the CuI-catalyzed tandem reaction of bromoaryl compounds showcases the role of 3-Bromoisoquinolin-5-amine in facilitating important catalytic processes (Wen, Jin, Niu, & Li, 2015).

Safety and Hazards

3-Bromoisoquinolin-5-amine is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3-Bromoisoquinolin-5-amine are currently unknown. This compound is still in the research phase and more studies are needed to identify its specific targets .

Mode of Action

As an isoquinoline derivative, it may interact with its targets through hydrogen bonding or hydrophobic interactions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

The molecular and cellular effects of 3-Bromoisoquinolin-5-amine’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromoisoquinolin-5-amine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other molecules or ions .

properties

IUPAC Name |

3-bromoisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQGQRFILNUXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857499 | |

| Record name | 3-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260860-64-7 | |

| Record name | 3-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoate](/img/structure/B3027178.png)

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B3027179.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)